molecular formula C19H22NO2P B5365058 1-[(diphenylphosphoryl)acetyl]piperidine

1-[(diphenylphosphoryl)acetyl]piperidine

Cat. No.: B5365058
M. Wt: 327.4 g/mol
InChI Key: YTAYSTNAUYJKDJ-UHFFFAOYSA-N
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Description

1-[(diphenylphosphoryl)acetyl]piperidine is a synthetic organic compound featuring a piperidine moiety, a pivotal cornerstone in the production of pharmaceuticals and bioactive molecules . The piperidine ring is one of the most common heterocyclic fragments found in FDA-approved drugs, and its derivatives show a wide variety of biological activities . This particular compound is functionalized with a diphenylphosphoryl acetyl group, a modification that may influence its electronic properties, lipophilicity, and potential to interact with biological targets. Piperidine-based compounds are extensively investigated in medicinal chemistry for their diverse pharmacological potential, including applications as anticancer, antiviral, and antimicrobial agents . The structural framework of this compound suggests it is a valuable building block or intermediate for chemical synthesis and drug discovery programs. It is suited for researchers exploring new chemical entities, structure-activity relationships (SAR), and mechanisms of action in various disease models. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphoryl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO2P/c21-19(20-14-8-3-9-15-20)16-23(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYSTNAUYJKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 1 Diphenylphosphoryl Acetyl Piperidine

X-ray Crystallographic Investigations

Detailed X-ray crystallographic data for 1-[(diphenylphosphoryl)acetyl]piperidine is not extensively available in the public domain. However, analysis of related compounds allows for a theoretical exploration of its potential solid-state characteristics.

Crystal Structure Determination and Polymorphism Analysis

A specific crystal structure determination for this compound has not been reported in the surveyed scientific literature. Consequently, an analysis of its potential polymorphism—the ability of a substance to exist in more than one crystal form—cannot be definitively provided. However, the study of related flexible molecules, such as N1-(diphenylphosphoryl)acetyl-thiosemicarbazide derivatives, has revealed the existence of polymorphism. researchgate.net These related compounds can form different crystal modifications, including solvates, which exhibit distinct supramolecular arrangements. researchgate.net This suggests that this compound, with its own degree of conformational flexibility, could also exhibit polymorphic behavior under different crystallization conditions.

Elucidation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

In the absence of a specific crystal structure for this compound, the nature of its intramolecular interactions can be inferred from computational and spectroscopic studies on analogous N-(diphenylphosphoryl)amides. mdpi.comnih.gov These studies indicate a high propensity for the formation of intramolecular hydrogen bonds. Specifically, the oxygen atom of the phosphoryl group (P=O) is a strong hydrogen bond acceptor and can form C-H···O=P interactions with nearby hydrogen atoms, such as those on the phenyl rings or the acetyl methylene (B1212753) bridge. nih.gov Similarly, the carbonyl oxygen (C=O) can participate in such weak hydrogen bonds. These non-covalent interactions play a crucial role in stabilizing specific conformers in the solid state. nih.gov The packing of molecules in the crystal lattice of related piperidine (B6355638) derivatives is often stabilized by a network of intermolecular interactions, including C-H···O and C-H···π interactions. researchgate.net

Analysis of Conformational Preferences and Molecular Geometry in the Solid State

The conformational preferences of this compound in the solid state are dictated by the interplay of steric and electronic effects. The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for such saturated six-membered rings. researchgate.net However, the substitution on the nitrogen atom can lead to a flattening of the chair or, in some cases of significant steric strain, a twist-boat conformation. researchgate.net

Studies on related N-acylpiperidines and N,N-disubstituted amides show that rotation around the N-C(O) amide bond is often hindered, leading to the possibility of E/Z isomerism. mdpi.comnih.govresearchgate.net The bulky diphenylphosphorylacetyl group introduces significant steric hindrance, which will strongly influence the rotational barriers and the preferred orientation of the substituents around the amide bond. In similar N,N-dialkyl substituted bisphosphorylated acetamides, a conformational equilibrium between forms with Z- or E-configurations of the carbonyl group and the alkyl substituent is observed. mdpi.comnih.gov The orientation of the bulky diphenylphosphoryl fragments relative to the amide plane can be either syn or anti. mdpi.comnih.gov The phenyl groups attached to the phosphorus atom can also exhibit different orientations (eclipsed cis or staggered gauche) relative to the P=O bond. mdpi.comnih.gov

Studies on Solid-State Transitions and Crystallinity (e.g., Single-Crystal to Single-Crystal Transformations)

There are no studies reported in the scientific literature concerning the solid-state transitions or single-crystal to single-crystal transformations of this compound. However, research on related compounds like N1-(diphenylphosphoryl)acetyl-thiosemicarbazide has shown that desolvation of crystal solvates can occur while preserving the crystallinity and the layered supramolecular structure. researchgate.net

Advanced Spectroscopic Characterization Techniques

Multinuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

In the ¹H NMR spectrum, the protons of the piperidine ring would typically appear as a series of multiplets in the upfield region (approximately 1.5-3.6 ppm). The protons of the methylene group adjacent to the carbonyl would likely resonate in the range of 2.0-3.0 ppm. The aromatic protons of the two phenyl groups attached to the phosphorus atom would be observed in the downfield region, typically between 7.4 and 8.0 ppm.

The ¹³C NMR spectrum would show characteristic signals for the piperidine carbons (around 24-47 ppm), the acetyl methylene carbon, the carbonyl carbon (typically in the range of 165-175 ppm), and the aromatic carbons. The carbon atoms of the phenyl rings would exhibit coupling to the phosphorus atom (J-P–C), which is a key feature in the structural assignment of such compounds. mdpi.com

The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. For this compound, a single resonance would be expected, and its chemical shift would be indicative of the chemical environment of the phosphorus atom.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. organicchemistrydata.org

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Piperidine CH₂ (β, γ)1.5 - 1.824 - 27
Piperidine CH₂ (α)3.3 - 3.642 - 47
Acetyl CH₂2.5 - 3.540 - 50
Carbonyl C=O-168 - 172
Phenyl CH7.4 - 8.0128 - 134
Phenyl C (ipso)-130 - 135 (d, JP-C)

Note: The data in this table represents expected chemical shift ranges based on analogous compounds and general NMR principles, as specific experimental data for this compound is not available in the cited literature.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the conformational landscape of a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation, causing transitions between vibrational energy levels.

For this compound, the spectra would be dominated by vibrations characteristic of its three main structural components: the diphenylphosphoryl group, the acetyl linker, and the piperidine ring.

Expected Characteristic Vibrations:

A hypothetical analysis of the vibrational spectra would focus on several key regions:

P=O (Phosphoryl) Stretching: This would be one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1250-1180 cm⁻¹. The exact position of this band can be sensitive to the electronic environment and may provide insights into intermolecular interactions.

C=O (Amide I) Stretching: The carbonyl group of the acetylpiperidine moiety would give rise to a strong absorption band, known as the Amide I band, generally found between 1680 and 1630 cm⁻¹. Its frequency is influenced by hydrogen bonding and the conformation of the amide group.

P-Ph (Phosphorus-Phenyl) Stretching: Vibrations associated with the P-C bonds of the phenyl groups would be expected in the fingerprint region of the spectrum.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and acetyl methyl groups would be observed just below 3000 cm⁻¹.

Piperidine Ring Vibrations: The piperidine ring would exhibit a complex series of vibrations, including stretching and bending modes, throughout the fingerprint region (below 1500 cm⁻¹).

Conformational Insights:

The presence of multiple conformers at room temperature could lead to the splitting or broadening of certain vibrational bands. For instance, different orientations of the diphenylphosphoryl group relative to the piperidine ring could result in distinct P=O or C=O stretching frequencies. Computational studies, such as Density Functional Theory (DFT), would be invaluable in assigning these bands to specific conformers.

Hypothetical Vibrational Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Aromatic C-H Stretch3100-30003100-3000Weak-Medium
Aliphatic C-H Stretch2980-28502980-2850Medium-Strong
C=O Stretch (Amide I)~1650~1650Strong
C=C Aromatic Stretch1600-14501600-1450Medium
P=O Stretch~1200~1200Very Strong
P-Ph Stretch1100-10001100-1000Medium
C-N Stretch1200-11001200-1100Medium

This table is hypothetical and based on characteristic group frequencies. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a molecule's elemental composition and for elucidating its structure through fragmentation analysis.

Molecular Formula Determination:

Using a technique like electrospray ionization (ESI), this compound would be expected to form a protonated molecule, [M+H]⁺. HRMS would measure the mass-to-charge ratio (m/z) of this ion with high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula.

Expected HRMS Data:

Molecular Formula: C₁₉H₂₂NO₂P

Exact Mass: 343.1388

Measured [M+H]⁺: ~344.1461

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern provides a roadmap of the molecule's connectivity.

Plausible Fragmentation Pathways:

Loss of the Piperidine Moiety: A common fragmentation pathway would involve the cleavage of the amide bond, leading to the loss of piperidine (85.08 Da) and the formation of a diphenylphosphoryl acetyl cation.

Cleavage of the P-C Bonds: Fragmentation could also occur at the phosphorus-phenyl bonds, leading to the loss of phenyl groups (77.04 Da).

Formation of Piperidine-based Fragments: Ions corresponding to the protonated piperidine ring or related fragments would also be expected.

Hypothetical HRMS Fragmentation Data for this compound

Fragment Ion (m/z)Possible Structure/Identity
344.1461[M+H]⁺
259.0620[M+H - C₅H₁₀N]⁺
217.0515[P(O)(C₆H₅)₂]⁺
86.0964[C₅H₁₂N]⁺ (Protonated Piperidine)

This table presents a hypothetical fragmentation pattern. The actual fragments and their relative abundances would need to be determined experimentally.

Chemical Reactivity and Mechanistic Pathways of 1 Diphenylphosphoryl Acetyl Piperidine

Reactivity Profiles of the Piperidine (B6355638) Amide Linkage

The amide bond in 1-[(diphenylphosphoryl)acetyl]piperidine, while generally robust, is susceptible to hydrolysis under both acidic and basic conditions. The reactivity of this linkage is influenced by the electronic properties of the adjacent phosphoryl and piperidine groups.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of phosphonamides like this compound is initiated by protonation. While amide hydrolysis typically proceeds through O-protonation, phosphinamides can also undergo N-protonation. osti.gov The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon. Subsequent proton transfer steps lead to the formation of a tetrahedral intermediate, which then collapses to expel the protonated amine, in this case, piperidine, yielding diphenylphosphorylacetic acid. chemistrysteps.comyoutube.com The reaction is typically not reversible under these conditions because the resulting amine is protonated and thus non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. chemistrysteps.com This leads to a tetrahedral intermediate. The subsequent step, the elimination of the piperidine anion, is generally unfavorable due to the poor leaving group ability of the amide anion. chemistrysteps.com However, the reaction can be driven to completion, often requiring heat and an excess of the base, by the irreversible deprotonation of the resulting carboxylic acid by the strongly basic piperidine anion. chemistrysteps.comarkat-usa.org The rate of alkaline hydrolysis can be influenced by the nature of the substituents on the amide. arkat-usa.org For instance, studies on N-substituted amides have shown that the hydrolysis rate is sensitive to the size of the substituent on the carbonyl carbon. psu.edu

The kinetics of hydrolysis for related phosphonamides have been studied, revealing a first-order dependence on acidity in the pH range of 4 to 7, with a pH-independent region at lower pH values. osti.gov This is consistent with a mechanism involving the complete formation of the protonated amide before the rate-determining step. osti.gov The solvent isotope effect and Brønsted β value for the hydrolysis of related phosphonamides suggest a mechanism involving a rate-determining P-N bond cleavage in some cases. osti.gov

Transformations Involving the Diphenylphosphoryl Moiety

The diphenylphosphoryl group and the adjacent acetyl spacer are key sites for chemical transformations, enabling a variety of synthetic modifications.

Reactions at the Acetyl Spacer

The acetyl spacer in this compound is a classic β-ketophosphonate system. The methylene (B1212753) protons adjacent to both the carbonyl and the phosphoryl groups are acidic and can be readily deprotonated by a base to form a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comyoutube.com

The HWE reaction involves the reaction of this phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org The reaction typically begins with the deprotonation of the phosphonate to form the carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl compound, forming a tetrahedral intermediate. slideshare.net This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.org The HWE reaction is renowned for its high stereoselectivity, generally favoring the formation of (E)-alkenes. wikipedia.org The stereochemical outcome can be influenced by several factors, including the nature of the base, solvent, temperature, and the structure of the phosphonate and the carbonyl compound. wikipedia.orgresearchgate.net For instance, the use of certain modified phosphonates, such as those with trifluoroethyl esters (Still-Gennari modification), can lead to the preferential formation of (Z)-alkenes. youtube.com

The reactivity of the carbonyl group in β-ketophosphonates can also be exploited in other transformations, such as reductions to form β-hydroxyphosphonates or conversions to other functional groups.

Participation in Rearrangement Reactions (e.g., Curtius-type Rearrangements facilitated by analogous phosphoryl azides)

While this compound itself does not directly undergo a Curtius rearrangement, its carboxylic acid analogue, diphenylphosphorylacetic acid, can be converted to an acyl azide (B81097), which is a key intermediate in this reaction. nih.govwikipedia.orgorganic-chemistry.org The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For example, reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), reaction with alcohols affords carbamates, and reaction with amines yields ureas. wikipedia.org

A highly efficient method for this transformation is the Yamada-Curtius rearrangement, which utilizes diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to the corresponding isocyanate in a one-pot procedure. nih.govchemicalbook.com This method avoids the isolation of the potentially explosive acyl azide. The reaction proceeds through the formation of a mixed anhydride (B1165640) between the carboxylic acid and DPPA, which then reacts with an azide ion to form the acyl azide in situ. nih.gov This acyl azide then undergoes the Curtius rearrangement. nih.gov

The mechanism of the Curtius rearrangement is generally considered to be a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a free nitrene intermediate. wikipedia.org This concerted mechanism ensures the retention of configuration at the migrating carbon. wikipedia.org

Detailed Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions it undergoes, such as amide hydrolysis and the Horner-Wadsworth-Emmons reaction, have been well-established for analogous systems.

Amide Hydrolysis Mechanism: As discussed in section 4.1, the hydrolysis of the amide bond proceeds via nucleophilic acyl substitution. In acidic conditions, the mechanism is generally believed to involve protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net In basic conditions, the mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com For phosphonamides, the possibility of N-protonation adds another layer of complexity to the acid-catalyzed pathway. osti.gov Kinetic studies on related systems have provided insights into the rate-determining steps and the influence of pH and substituents on the reaction rate. osti.govnih.govuregina.ca

Horner-Wadsworth-Emmons Reaction Mechanism: The mechanism of the HWE reaction has been a subject of considerable study. organic-chemistry.orgsynarchive.com It is generally accepted to proceed through the formation of a phosphonate carbanion, which then adds to the carbonyl compound. wikipedia.org The stereochemical outcome is determined by the relative energies of the transition states leading to the syn- and anti-betaine intermediates and the subsequent elimination to form the (E)- or (Z)-alkene. The reversibility of the initial addition step and the rate of elimination from the oxaphosphetane intermediates are crucial factors that govern the final stereoselectivity. wikipedia.org Computational studies have been employed to model the reaction pathway and rationalize the observed stereoselectivities.

A study on the formation of a related N-methyl-N-[2-(diphenylphosphoryl)-ethyl]amide of (diphenylphosphoryl)acetic acid via the reaction of 2-(diphenylphosphoryl)acetyl chloride with a phosphoryl-substituted amine indicated that this stage of the synthesis proceeds through a single elementary step with a relatively low activation energy. chachkov.ru

Derivatization Strategies for Chemical Library Generation and Structural Modification (non-biologically focused)

The structural features of this compound offer several avenues for derivatization to generate chemical libraries for non-biological screening purposes.

The primary handle for diversification is the reactive methylene group of the acetyl spacer. Through the Horner-Wadsworth-Emmons reaction, a wide array of aldehydes and ketones can be introduced, leading to a library of α,β-unsaturated compounds with diverse substituents. The resulting alkenes can be further functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation, to introduce additional structural diversity.

The piperidine ring itself can be a point of modification. While the amide nitrogen is relatively unreactive, the piperidine ring can be functionalized prior to its coupling with diphenylphosphorylacetic acid. A variety of substituted piperidines are commercially available or can be synthesized, allowing for the introduction of diverse functionalities at various positions of the piperidine ring. researchgate.netnih.gov For instance, parallel synthesis techniques have been employed to create libraries of piperidine derivatives. nih.gov

Furthermore, the diphenylphosphoryl group can be modified. Although transformations of the phenyl rings are less common, the phosphorus center can potentially be involved in various reactions.

The generation of a library could start with a set of diverse aldehydes and this compound to create a collection of HWE products. A representative, though not exhaustive, set of potential transformations is outlined below:

Starting MaterialReagent/ReactionProduct Type
This compoundBase, Aldehyde (R-CHO)α,β-Unsaturated amide
This compoundBase, Ketone (R1-CO-R2)Trisubstituted α,β-unsaturated amide
Diphenylphosphorylacetic acidDPPA, Alcohol (R-OH)Carbamate
Diphenylphosphorylacetic acidDPPA, Amine (R-NH2)Urea (B33335) derivative

This modular approach, combining different piperidine cores, a variety of carbonyl compounds for the HWE reaction, and subsequent functionalization of the resulting products, allows for the systematic generation of a diverse chemical library based on the this compound scaffold.

Theoretical and Computational Studies on 1 Diphenylphosphoryl Acetyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 1-[(diphenylphosphoryl)acetyl]piperidine. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to solve the Schrödinger equation approximately.

Furthermore, DFT is employed to analyze the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Geometric Parameters for DFT Optimization (Note: The following table illustrates the type of data obtained from DFT calculations and does not represent actual experimental or published computational values for this specific molecule.)

ParameterDescriptionComputationally Determined Value
r(P=O)Phosphoryl P=O bond lengthÅ
r(P-C)Phenyl P-C bond lengthÅ
r(C=O)Acetyl C=O bond lengthÅ
r(C-N)Piperidine (B6355638) C-N bond lengthÅ
a(O=P-C)Angle involving phosphoryl groupDegrees (°)
a(C-N-C)Angle within piperidine ringDegrees (°)
d(C-C-N-C)Dihedral angle of piperidine ringDegrees (°)

Conformational Analysis and Molecular Dynamics Simulations of Isolated Molecules and Aggregates

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. kallipos.grwikipedia.org By simulating the movements of atoms over a period, MD can reveal how the molecule vibrates, rotates, and changes its conformation at a given temperature. Such simulations can be performed on an isolated molecule in a vacuum or a solvent box to understand its intrinsic flexibility and interactions with a solvent. MD simulations of multiple molecules (aggregates) can also provide insight into the initial stages of crystal nucleation and the bulk properties of the material. kallipos.gr

Computational Prediction and Simulation of Spectroscopic Signatures

Theoretical calculations are highly valuable for interpreting and predicting spectroscopic data. Following a geometry optimization using a method like DFT, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. Key vibrational modes would include the stretching frequencies of the P=O and C=O bonds, which are typically strong and characteristic, as well as vibrations associated with the phenyl and piperidine rings. Comparing the calculated spectrum with an experimental one can help confirm the structure and assign specific bands to molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) can be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts provide a theoretical benchmark that aids in the assignment of signals in experimental NMR spectra, which is crucial for structural elucidation, especially for complex molecules.

Reaction Mechanism Modeling and Energy Profile Determination

Computational chemistry can be used to model the potential reactivity of this compound. For a proposed chemical reaction, theoretical modeling can elucidate the step-by-step mechanism. This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Such modeling can predict whether a reaction is thermodynamically favorable and kinetically feasible. For example, studies could model the hydrolysis of the amide bond or reactions involving the phosphoryl group to understand the molecule's stability and chemical behavior under various conditions.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Other Computational Methods

In the solid state, the properties of a molecular crystal are governed by how the individual molecules pack together, which is dictated by intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions.

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and closeness of intermolecular contacts. Properties mapped onto the surface, such as dnorm, highlight specific interactions. For this compound, this analysis would identify and characterize potential hydrogen bonds (e.g., C-H···O interactions involving the phosphoryl and acetyl oxygen atoms), π-π stacking between phenyl rings, and other van der Waals forces.

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a graph. These plots provide quantitative percentages for different types of contacts, such as H···H, C···H, and O···H, revealing which interactions are most significant in stabilizing the crystal lattice.

Supramolecular Chemistry and Crystal Engineering of 1 Diphenylphosphoryl Acetyl Piperidine

Design Principles for Non-Covalent Interactions in Molecular Assembly

The design of complex molecular architectures in the solid state is a central goal of crystal engineering, which relies on the strategic use of intermolecular forces to guide molecules into predictable arrangements. researchgate.net Unlike covalent synthesis, which builds molecules through strong, permanent bonds, crystal engineering employs weaker, non-covalent interactions such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. researchgate.netresearchgate.net

A cornerstone of this design process is the concept of the "supramolecular synthon." researchgate.net Synthons are robust and reproducible patterns of intermolecular interactions formed between specific functional groups. researchgate.netresearchgate.net By identifying and utilizing reliable synthons, chemists can predict and control how molecules will assemble. For instance, amide groups are well-known to form one-dimensional chains through N–H···O=C hydrogen bonds, while phosphine (B1218219) oxides are recognized for their ability to form strong hydrogen bonds with various donor groups. nih.govmdpi.com The predictability of these interactions allows for the rational design of materials with desired physical and chemical properties. researchgate.net The efficiency of forming specific structures often depends on the preorganization of the molecular components, where non-covalent interactions help to overcome the entropic penalties associated with ordering. nih.gov

Formation of Supramolecular Architectures and Hydrogen Bond Networks

The molecular structure of 1-[(diphenylphosphoryl)acetyl]piperidine features several key functional groups that dictate its assembly into larger supramolecular structures. The dominant interactions governing its crystal packing are expected to be hydrogen bonds, primarily involving the phosphoryl (P=O) and amide carbonyl (C=O) groups as acceptors. While the molecule lacks strong traditional hydrogen bond donors like N-H or O-H, the weaker C-H groups on the phenyl and piperidine (B6355638) rings can act as effective donors, forming a network of C-H···O interactions.

Key Potential Non-Covalent Interactions in the Assembly of this compound

Interaction TypeDonor GroupAcceptor GroupExpected Role in Assembly
Hydrogen BondC-H (Phenyl, Piperidine)P=O (Phosphoryl)Primary interaction directing molecular packing. The strong acceptor nature of the P=O group makes it a focal point for organization.
Hydrogen BondC-H (Phenyl, Piperidine)C=O (Amide)Secondary hydrogen bonding interaction, contributing to the stability and specific geometry of the supramolecular structure.
π-π StackingPhenyl RingPhenyl RingContributes to the stabilization of the crystal lattice, particularly in stacking the bulky aromatic groups.
van der Waals ForcesAliphatic/Aromatic HydrogensVariousOverall space-filling and stabilization of the crystal packing.

Role of P=O and C=O Groups in Directing Interactions

The phosphoryl (P=O) and carbonyl (C=O) groups are the primary interaction centers in this compound. Both groups feature a polarized double bond with a partial negative charge on the oxygen atom, making them potent hydrogen bond acceptors.

The P=O group, characteristic of phosphine oxides, is a particularly strong hydrogen bond acceptor. acs.org Phosphine oxides are known to form stable hydrogen-bonded adducts with a wide variety of donor species, including alcohols, phenols, and even water. nih.govacs.org In the absence of strong donors, the P=O group readily engages in multiple weaker C-H···O interactions with surrounding molecules, effectively anchoring the molecules in the crystal lattice. This interaction is often a dominant factor in the crystal packing of phosphoryl compounds. researchgate.net

The amide C=O group also serves as a significant hydrogen bond acceptor. mdpi.com In many crystal structures containing amides, the C=O oxygen is a key participant in hydrogen bonding networks that define the supramolecular architecture. mdpi.com The combined presence of both P=O and C=O acceptor sites in this compound creates a high potential for the formation of intricate and robust hydrogen-bonded networks, which are fundamental to the stability of its crystalline form.

Contributions of Piperidine Nitrogen to Supramolecular Organization

In this compound, the piperidine nitrogen is part of an N-acylpiperidine, specifically a tertiary amide. nih.gov As such, it lacks a hydrogen atom and cannot act as a hydrogen bond donor. Furthermore, the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group significantly reduces its basicity and its ability to act as a hydrogen bond acceptor.

Crystal Engineering Strategies for Controlled Solid-State Organization

Crystal engineering provides a framework for the deliberate design of solid-state structures by exploiting reliable intermolecular interactions. researchgate.net For a molecule like this compound, strategies for controlled organization would focus on the powerful hydrogen bond accepting capabilities of the P=O and C=O groups.

A primary strategy involves co-crystallization with molecules that possess strong hydrogen bond donor groups (e.g., phenols, carboxylic acids). By introducing a "guest" molecule, or coformer, it is possible to form predictable supramolecular synthons, such as O-H···O=P or O-H···O=C, which can direct the assembly into specific architectures like chains, sheets, or more complex 3D networks. researchgate.netnih.gov The selection of a coformer with a specific geometry or multiple donor sites could allow for the programmed construction of desired crystal lattices.

Furthermore, the bulky diphenyl groups can be utilized. While they present a steric challenge, they also offer the potential for π-π stacking interactions, which can be a significant force in organizing aromatic molecules. Modifying the substituents on these phenyl rings could fine-tune these stacking interactions or introduce other functionalities, providing another layer of control over the solid-state assembly. The stability of the resulting crystal structure is often a balance between strong, directional hydrogen bonds and weaker, less directional forces like van der Waals interactions. researchgate.net

Exploration of Host-Guest Chemistry in Non-Biological Contexts

The robust networks formed by molecules containing phosphine oxides can create voids or channels within the crystal lattice, enabling them to act as hosts for smaller guest molecules. This phenomenon is a key aspect of host-guest chemistry.

This behavior suggests that this compound could also function as a host for small molecules, particularly those capable of acting as hydrogen bond donors to the P=O and C=O groups. The formation of such host-guest complexes, or clathrates, is a well-documented feature of phosphine oxide chemistry, where they can encapsulate guest species ranging from solvents to other small organic molecules. nih.govacs.org This opens possibilities for applications in areas such as separation, storage, and sensing.

Applications of 1 Diphenylphosphoryl Acetyl Piperidine in Synthetic and Catalytic Chemistry

Role as a Ligand in Coordination Chemistry

The presence of both a phosphoryl oxygen and a piperidine (B6355638) nitrogen atom in 1-[(diphenylphosphoryl)acetyl]piperidine provides potential coordination sites for metal ions. The phosphoryl group is a well-known coordinating moiety in a vast number of organometallic complexes, prized for its steric and electronic tunability. While specific studies detailing the coordination complexes of this compound are not extensively documented, the broader class of phosphine-containing ligands has been thoroughly investigated. For instance, aminophosphine (B1255530) and bis(phosphino)amine ligands are known to coordinate to a variety of transition metals, forming stable complexes that are active in catalysis. In these related systems, coordination typically occurs through the phosphorus atom.

The coordination behavior of ligands containing both phosphine (B1218219) and nitrogen donors can be versatile, leading to monodentate, bidentate, or bridging coordination modes. The specific mode of coordination is influenced by factors such as the nature of the metal center, the steric bulk of the ligand, and the length of the linker between the phosphorus and nitrogen atoms. In the case of this compound, the acetyl linker separates the diphenylphosphoryl group from the piperidine ring, which could allow for flexible coordination geometries.

Utilization in Organocatalysis and Metal-Catalyzed Reactions

The structural motifs present in this compound suggest its potential utility in both organocatalysis and as a ligand in metal-catalyzed transformations. The piperidine moiety is a common feature in many organocatalysts, particularly in enamine and iminium ion catalysis.

Chiral phosphoric acids, which share the phosphoryl group with this compound, have emerged as powerful catalysts for a wide range of enantioselective reactions. These catalysts operate through hydrogen bonding interactions to activate substrates and control the stereochemical outcome of reactions. While there is no direct evidence of this compound itself being used for stereoselective transformations, the principles of substrate activation by phosphoryl groups are well-established. The development of chiral variants of this compound could potentially lead to new catalysts for asymmetric synthesis.

The combination of a Lewis basic phosphoryl group and a Brønsted basic piperidine nitrogen within the same molecule raises the possibility of its use as a bifunctional catalyst. Bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. By modifying the structure, for instance, by introducing chiral elements into the piperidine ring or the phenyl groups on phosphorus, it is conceivable that this compound could serve as a scaffold for new chiral bifunctional catalysts.

Building Block for the Construction of Complex Chemical Architectures (excluding biomolecule synthesis)

Piperidine and its derivatives are ubiquitous structural motifs found in a vast number of natural products and pharmaceuticals. As such, functionalized piperidines are valuable building blocks in synthetic organic chemistry. The synthesis of 4-substituted-4-aminopiperidine derivatives, for example, highlights the importance of these heterocycles as key intermediates for bioactive compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(diphenylphosphoryl)acetyl]piperidine?

  • Methodology : Synthesis typically involves functionalizing the piperidine core via acetylation or phosphorylation. For analogous compounds, intermediates like 1-acetylpiperidine are prepared using acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) . Phosphorylation can be achieved via Arbuzov-type reactions using diphenylphosphoryl chloride. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can the molecular structure of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm bond angles, stereochemistry, and intermolecular interactions. Example: Piperidine derivatives with acetyl groups have been characterized using single-crystal X-ray diffraction .
  • Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions. Phosphorus-containing groups (e.g., diphenylphosphoryl) can be identified via 31P^{31}\text{P} NMR . Mass spectrometry (HRMS) confirms molecular weight .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35 v/v) at pH 4.6 (sodium acetate and 1-octanesulfonate buffer) for baseline separation of impurities. UV detection at 210–260 nm is typical for piperidine derivatives .
  • TLC : Monitor reaction progress using silica plates and iodine vapor visualization.

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

  • Methodology :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance acetylation efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for phosphorylation steps.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How to resolve discrepancies between computational models and experimental data for this compound’s conformation?

  • Methodology :

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray or NMR data. Adjust torsional angles in computational models to match observed dihedral angles .
  • Dynamic NMR : Analyze variable-temperature 1H^{1}\text{H} NMR to detect rotational barriers in acetyl or phosphoryl groups .

Q. What experimental designs are appropriate for evaluating fungicidal activity in plant protection models?

  • Methodology :

  • In vitro assays : Test against Phytophthora infestans or Plasmopara viticola using spore germination inhibition assays (EC50_{50} determination) .
  • In vivo trials : Apply foliar sprays in greenhouse studies at 100–500 ppm concentrations. Monitor lesion development and compare with commercial fungicides like oxathiapiprolin .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze potency loss .

Q. What advanced techniques detect trace amounts of this compound in complex matrices (e.g., soil or plant tissues)?

  • Methodology :

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with ESI+ ionization. Optimize transitions for the molecular ion (e.g., m/z 400 → 182 for fragmentation) .
  • QuEChERS extraction : Extract residues from plant tissues using acetonitrile and cleanup with dispersive SPE (C18/PSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.